molecular formula C17H19N5O B11314152 7-butyl-2-(furan-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-butyl-2-(furan-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11314152
M. Wt: 309.4 g/mol
InChI Key: MCJHPALXCXVGPK-UHFFFAOYSA-N
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Description

7-butyl-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with butyl, furyl, and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-butyl-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

7-butyl-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-butyl-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby interfering with cell cycle progression and inducing apoptosis in cancer cells. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butyl-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl, furyl, and dimethyl groups contribute to its stability, reactivity, and potential as a therapeutic agent .

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

10-butyl-4-(furan-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H19N5O/c1-4-5-8-21-12(3)11(2)14-16(21)18-10-22-17(14)19-15(20-22)13-7-6-9-23-13/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

MCJHPALXCXVGPK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CO4)C)C

Origin of Product

United States

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